![molecular formula C15H19N3 B1407408 4-(4-m-Tolylpyrazol-1-yl)-piperidine CAS No. 1780142-50-8](/img/structure/B1407408.png)
4-(4-m-Tolylpyrazol-1-yl)-piperidine
Overview
Description
4-(4-m-Tolylpyrazol-1-yl)-piperidine is an organic compound that is used in a variety of scientific research applications. It is a versatile molecule that is capable of being used as a building block for a wide range of organic molecules. The compound is also known as 4-MTP and is a derivative of piperidine. It is used in a variety of scientific research applications due to its versatile structure, which can be modified to suit the needs of the researcher.
Scientific Research Applications
Dipeptidyl Peptidase IV Inhibitors
The compound 4-(4-m-Tolylpyrazol-1-yl)-piperidine, due to its structural features, may find applications similar to those of dipeptidyl peptidase IV (DPP IV) inhibitors. These inhibitors are significant in the treatment of type 2 diabetes mellitus (T2DM) as they prevent the inactivation of incretin hormones, thereby promoting insulin secretion. The literature reveals a variety of structural groups, including piperidines, among others, as potent DPP IV inhibitors. The quest for new DPP IV inhibitors is intense, given the importance of managing T2DM effectively and the potential long-term side effects of currently marketed compounds Laura Mendieta, T. Tarragó, E. Giralt, 2011.
Cytochrome P450 Isoforms Inhibition
Another potential application is related to the inhibition of cytochrome P450 (CYP) isoforms, which is critical for assessing drug-drug interactions (DDIs). Chemical inhibitors, including piperidine derivatives, can provide selective inhibition of specific CYP isoforms, facilitating the prediction and management of DDIs in clinical settings. These inhibitors are crucial for deciphering the specific contributions of various CYP isoforms to the metabolism of drugs S. C. Khojasteh, S. Prabhu, J. Kenny, J. Halladay, A. Y. Lu, 2011.
DNA Minor Groove Binding
Compounds similar to 4-(4-m-Tolylpyrazol-1-yl)-piperidine may also be explored for their potential as DNA minor groove binders, akin to Hoechst 33258 and its analogues. These compounds are known to bind to the minor groove of DNA with specificity for AT-rich sequences and have found applications ranging from fluorescent DNA staining to radioprotectors and topoisomerase inhibitors. This indicates a potential for the compound to be used in drug design targeting DNA interactions U. Issar, R. Kakkar, 2013.
Piperidine Alkaloids in Drug Design
The structural moiety of piperidine, as found in 4-(4-m-Tolylpyrazol-1-yl)-piperidine, is a key component in the design of new therapeutic agents due to its broad pharmacological applications. Piperidine alkaloids, extracted from plants like those in the Pinus genus, have shown a variety of clinical applications, including neuroprotective and anti-inflammatory effects. The exploration of piperidine derivatives continues to yield new therapeutic profiles, underscoring the importance of this structure in medicinal chemistry L. Singh, A. Upadhyay, P. Dixit, et al., 2021.
properties
IUPAC Name |
4-[4-(3-methylphenyl)pyrazol-1-yl]piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3/c1-12-3-2-4-13(9-12)14-10-17-18(11-14)15-5-7-16-8-6-15/h2-4,9-11,15-16H,5-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGSKUSMLPAUQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CN(N=C2)C3CCNCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-m-Tolylpyrazol-1-yl)-piperidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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